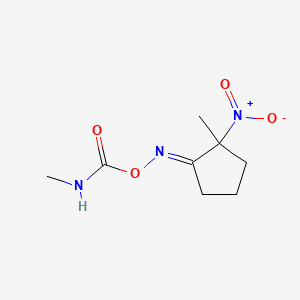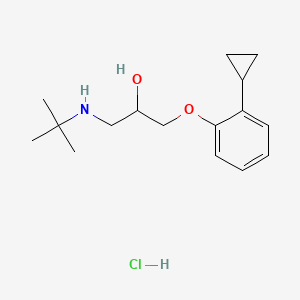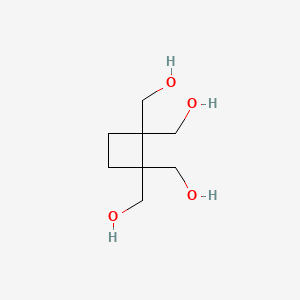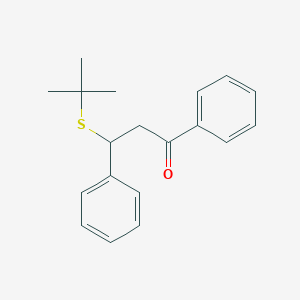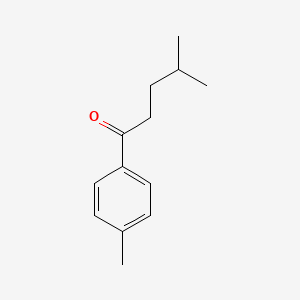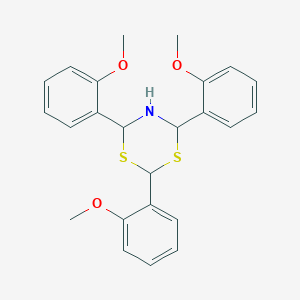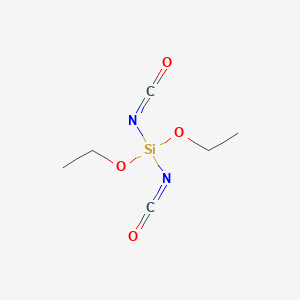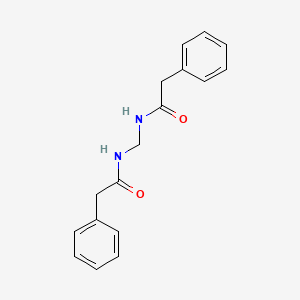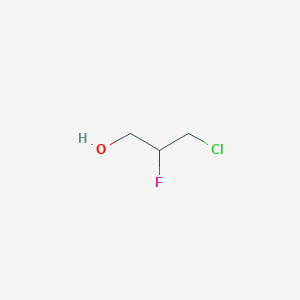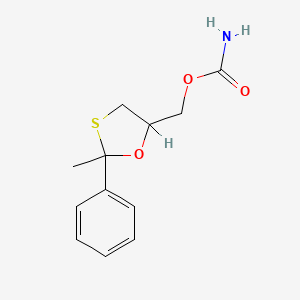![molecular formula C32H26 B14701894 1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] CAS No. 23833-52-5](/img/structure/B14701894.png)
1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]: is a complex organic compound characterized by its unique structure, which includes a buta-1,3-diene backbone and phenylethenylbenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Buta-1,3-diene Backbone: This can be achieved through the dimerization of acetylene in the presence of a suitable catalyst.
Attachment of Phenylethenyl Groups: The phenylethenyl groups can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of styrene with the buta-1,3-diene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] has several applications in scientific research:
Materials Science: Used in the development of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism by which 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in materials science, its electronic properties are exploited, while in organic synthesis, its reactivity towards different reagents is utilized.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-methylphenyl)benzene]
- 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-ethylphenyl)benzene]
- 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-propylphenyl)benzene]
Uniqueness
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in applications where precise control over molecular interactions is required.
Propiedades
Número CAS |
23833-52-5 |
|---|---|
Fórmula molecular |
C32H26 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
1-(2-phenylethenyl)-4-[4-[4-(2-phenylethenyl)phenyl]buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C32H26/c1-3-9-27(10-4-1)15-21-31-23-17-29(18-24-31)13-7-8-14-30-19-25-32(26-20-30)22-16-28-11-5-2-6-12-28/h1-26H |
Clave InChI |
XKCXKLPKKRHJOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC=CC3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
